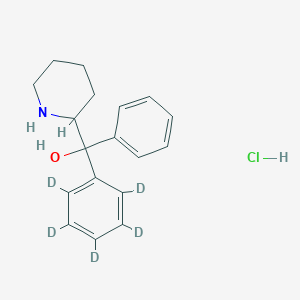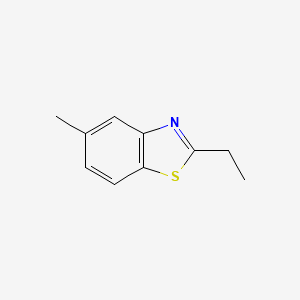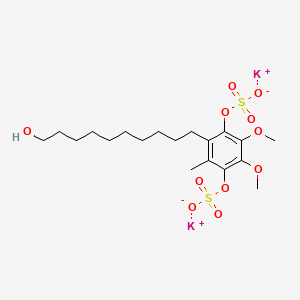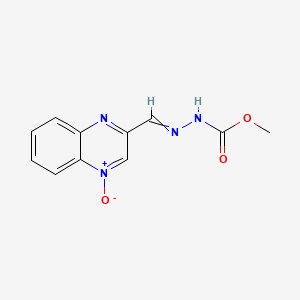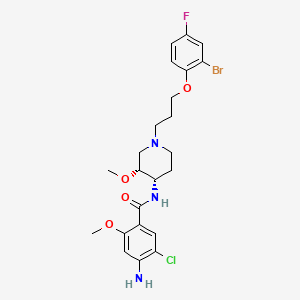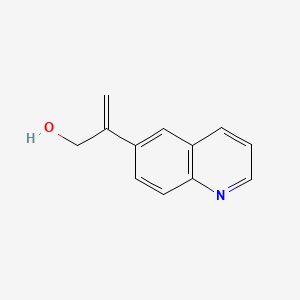![molecular formula C31H44N2O4 B13449303 4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide is a complex organic compound with a unique structure that includes multiple double bonds and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6’H-[2,2’-bipyran]-3-carbohydrazide include:
15(S)-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Shares a similar hydroxyicosatetraenoyl structure but lacks the bipyran and carbohydrazide moieties.
15-oxo-eicosatetraenoyl compounds: Contain similar eicosatetraenoyl chains but differ in the functional groups attached.
Eigenschaften
Molekularformel |
C31H44N2O4 |
|---|---|
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
4-[(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraen-2-yl]-6-(2H-pyran-6-yl)-2H-pyran-5-carbohydrazide |
InChI |
InChI=1S/C31H44N2O4/c1-3-4-13-19-26(34)20-15-12-10-8-6-5-7-9-11-14-18-25(2)27-22-24-37-30(29(27)31(35)33-32)28-21-16-17-23-36-28/h5-6,9-12,15-17,20-22,25-26,34H,3-4,7-8,13-14,18-19,23-24,32H2,1-2H3,(H,33,35)/b6-5-,11-9-,12-10-,20-15+/t25?,26-/m0/s1 |
InChI-Schlüssel |
IPTAHPMBQRTWCT-OAQDQUGQSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(C)C1=CCOC(=C1C(=O)NN)C2=CC=CCO2)O |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCC=CCCC(C)C1=CCOC(=C1C(=O)NN)C2=CC=CCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


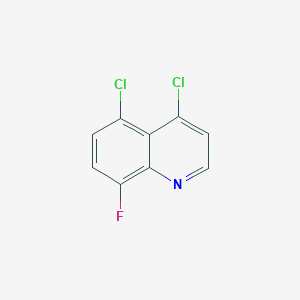
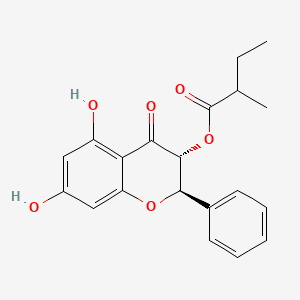
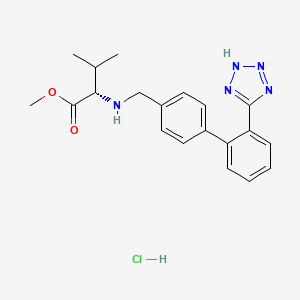
![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
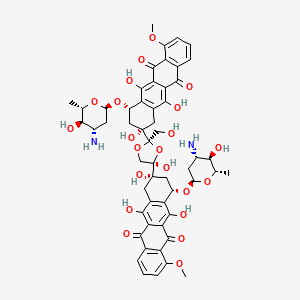
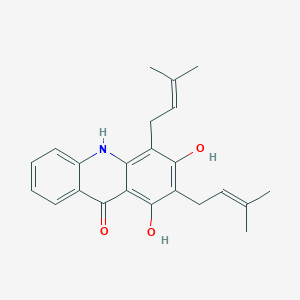
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
